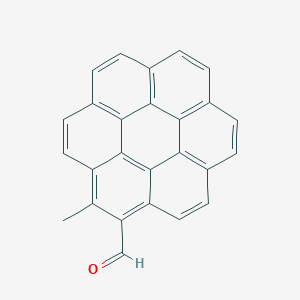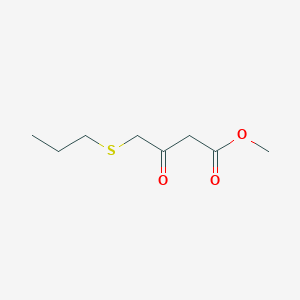
Methyl 3-oxo-4-(propylsulfanyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-oxo-4-(propylsulfanyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-4-(propylsulfanyl)butanoate typically involves the esterification of 3-oxo-4-(propylsulfanyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-oxo-4-(propylsulfanyl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can replace the propylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-oxo-4-(propylsulfanyl)butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mecanismo De Acción
The mechanism of action of Methyl 3-oxo-4-(propylsulfanyl)butanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. The pathways involved include nucleophilic acyl substitution and oxidation-reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-oxobutanoate: Similar in structure but lacks the propylsulfanyl group.
Ethyl 3-oxobutanoate: An ethyl ester analog with similar reactivity.
Methyl 4-chloro-3-oxobutanoate: Contains a chloro substituent instead of the propylsulfanyl group
Uniqueness
Methyl 3-oxo-4-(propylsulfanyl)butanoate is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of sulfur-containing compounds and enhances its potential biological activities .
Propiedades
Número CAS |
114607-72-6 |
|---|---|
Fórmula molecular |
C8H14O3S |
Peso molecular |
190.26 g/mol |
Nombre IUPAC |
methyl 3-oxo-4-propylsulfanylbutanoate |
InChI |
InChI=1S/C8H14O3S/c1-3-4-12-6-7(9)5-8(10)11-2/h3-6H2,1-2H3 |
Clave InChI |
IIYJAYADFUAIFC-UHFFFAOYSA-N |
SMILES canónico |
CCCSCC(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide](/img/structure/B14305557.png)
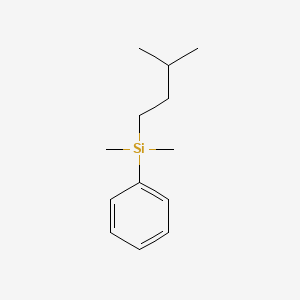
![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
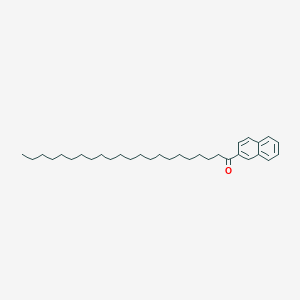
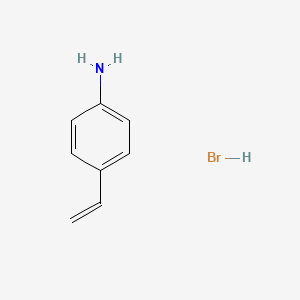
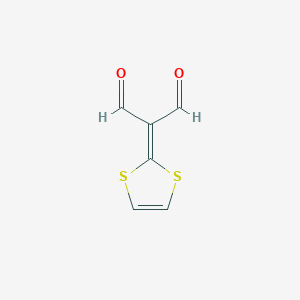
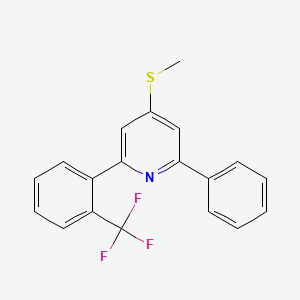

![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
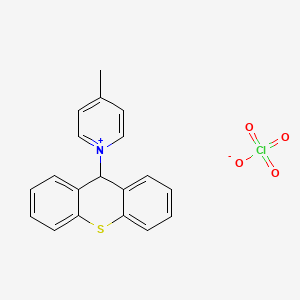
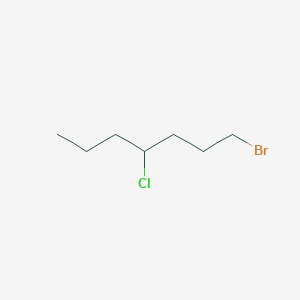
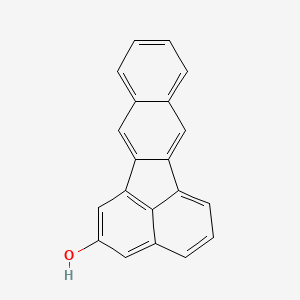
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
